Methanamine, N-(3-thienylmethylene)-

Description

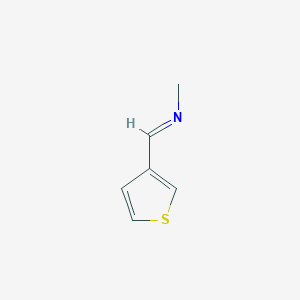

"Methanamine, N-(3-thienylmethylene)-" is a Schiff base derivative characterized by a methanamine backbone (CH₃NH₂) functionalized with a 3-thienylmethylene group. Schiff bases like this are typically synthesized via condensation reactions between primary amines and carbonyl compounds, forming imine linkages. Such compounds are pivotal in coordination chemistry, catalysis, and polymer science due to their tunable electronic and steric properties .

The 3-thienyl substituent introduces a sulfur-containing heteroaromatic ring, which may enhance conjugation and alter electronic properties compared to phenyl or pyridinyl analogs. This could influence reactivity in cycloadditions, catalytic activity, or stability in synthetic applications .

Properties

CAS No. |

124416-00-8 |

|---|---|

Molecular Formula |

C6H7NS |

Molecular Weight |

125.19 g/mol |

IUPAC Name |

N-methyl-1-thiophen-3-ylmethanimine |

InChI |

InChI=1S/C6H7NS/c1-7-4-6-2-3-8-5-6/h2-5H,1H3 |

InChI Key |

DJFLZFSQBQALTD-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CSC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent on the methanamine backbone dictates key properties:

Key Observations :

Reactivity in Cycloaddition Reactions

Schiff bases like N-(phenylmethylene)methanamine are used in 1,3-dipolar cycloadditions with strained alkenes (e.g., cyclopropylidenecyclobutane), yielding spirocyclic isoxazolidines. For example:

- N-(Phenylmethylene)methanamine reacts with cyclopropylidenecyclobutane to form dispiro[(cyclobutane)isoxazolidine(cyclopropane)] derivatives in high regioselectivity .

- N-(Pyridinylmethylene)methanamine may exhibit altered regioselectivity due to pyridinyl’s electron-withdrawing effects, though specific data is unavailable.

Theoretical comparison with N-(3-thienylmethylene)methanamine :

- Thienyl’s electron-rich system could accelerate cycloaddition kinetics compared to phenyl analogs.

- Thermal rearrangements of cycloadducts (e.g., spiro[cyclopropane]azepinones) might differ due to sulfur’s polarizability .

Stability and Spectral Data

Thienyl Derivative Considerations :

- The thienyl group’s aromaticity would produce unique NMR shifts (e.g., downfield shifts for protons adjacent to sulfur).

- HRMS data for analogs like (E)-N-(3-methylbenzylidene)methanamine (e.g., m/z 238.1352 [M+H]⁺) suggests comparable molecular ion patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.